molecular formula C5H8N4O B14588680 N,N-Dimethyl-1-oxo-1lambda~5~,2,4-triazin-3-amine CAS No. 61178-07-2

N,N-Dimethyl-1-oxo-1lambda~5~,2,4-triazin-3-amine

Cat. No.: B14588680
CAS No.: 61178-07-2
M. Wt: 140.14 g/mol
InChI Key: CLJABRBLIXLXLW-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-oxo-1lambda~5~,2,4-triazin-3-amine is a nitrogen-rich heterocyclic compound. It belongs to the class of triazines, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by its unique structure, which includes a triazine ring substituted with dimethyl and oxo groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-oxo-1lambda~5~,2,4-triazin-3-amine typically involves the reaction of cyanuric chloride with dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-oxo-1lambda~5~,2,4-triazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-1-oxo-1lambda~5~,2,4-triazin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-oxo-1lambda~5~,2,4-triazin-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with nucleic acids and proteins, leading to alterations in their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine
  • 2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine
  • Hydrazinium cyamelurate

Uniqueness

N,N-Dimethyl-1-oxo-1lambda~5~,2,4-triazin-3-amine stands out due to its unique combination of dimethyl and oxo groups on the triazine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other triazine derivatives .

Properties

CAS No.

61178-07-2

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

N,N-dimethyl-1-oxido-1,2,4-triazin-1-ium-3-amine

InChI

InChI=1S/C5H8N4O/c1-8(2)5-6-3-4-9(10)7-5/h3-4H,1-2H3

InChI Key

CLJABRBLIXLXLW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C[N+](=N1)[O-]

Origin of Product

United States

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